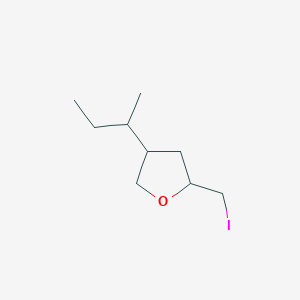

4-(Butan-2-yl)-2-(iodomethyl)oxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17IO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

4-butan-2-yl-2-(iodomethyl)oxolane |

InChI |

InChI=1S/C9H17IO/c1-3-7(2)8-4-9(5-10)11-6-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

YWJZAFRYRGISRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CC(OC1)CI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butan 2 Yl 2 Iodomethyl Oxolane and Analogues

Strategies for Oxolane Ring Formation with Specific Substitution Patterns

Cyclization Reactions for Tetrahydrofuran (B95107) Scaffolds

The formation of the tetrahydrofuran ring is frequently accomplished through the intramolecular cyclization of a linear precursor containing a suitably positioned hydroxyl group and a reactive functional group. One of the most powerful and widely used methods is the intramolecular oxy-Michael addition. nih.govdoi.orgrsc.org This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated system, such as a ketone or ester, to form the five-membered ring. doi.orgsemanticscholar.org Both acid and base catalysts can be employed to facilitate this 5-exo-trigonal cyclization, leading to 2,5-disubstituted tetrahydrofurans in good yields. doi.org

Another significant strategy involves the nucleophilic capture of oxonium ions. nih.gov These reactive intermediates can be generated from various precursors, such as γ-lactols or acyclic substrates, and subsequently trapped by a tethered nucleophile, like an alkene, to forge the cyclic ether structure. nih.gov Furthermore, oxidative cyclization of γ-hydroxy alkenes provides a direct route to the tetrahydrofuran core, often with high diastereoselectivity. nih.gov

A summary of common cyclization strategies is presented below.

| Cyclization Strategy | Precursor Type | Key Features |

| Intramolecular Oxy-Michael Addition | ε-Hydroxy α,β-unsaturated ketone/ester | Can be catalyzed by acid or base; proceeds via 5-exo-trig cyclization. doi.org |

| Nucleophilic Capture of Oxonium Ions | γ-Lactols, Acyclic ethers | Involves intramolecular attack by a tethered nucleophile (e.g., alkene). nih.gov |

| Oxidative Cyclization | γ-Hydroxy alkenes | Often uses metal catalysts to effect cyclization with high stereocontrol. nih.gov |

| Lewis Acid-Mediated Rearrangements | Dioxolanes, Epoxyalcohols | Can provide access to highly substituted tetrahydrofurans. nih.gov |

Stereoselective Approaches to 2,4-Disubstituted Oxolanes

Achieving the desired relative stereochemistry at the C2 and C4 positions is a critical challenge in the synthesis of the target molecule. Stereoselective methodologies are essential to control the spatial arrangement of the butan-2-yl and iodomethyl groups.

The stereochemical outcome of intramolecular oxy-Michael additions can be influenced by the existing stereocenters in the acyclic precursor. For instance, the cyclization of an ε-hydroxy α,β-unsaturated ketone bearing a chiral γ-hydroxy group can proceed with high diastereoselectivity, leading to predominantly one isomer of the 2,5-disubstituted product (a substitution pattern analogous to the 2,4-target). doi.org

Lewis acid-mediated reactions are also powerful tools for stereocontrolled tetrahydrofuran synthesis. The condensation of aldehydes with substituted 1-oxa-2-silacyclohept-4-enes, for example, can yield 2,4-disubstituted tetrahydrofurans with good diastereomeric ratios. nih.gov Additionally, organocatalytic asymmetric double Michael additions between γ-hydroxy-α,β-unsaturated carbonyls and enals have been developed to produce 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities, a strategy adaptable to 2,4-disubstituted systems. researchgate.net

Installation of the Iodomethyl Moiety

The iodomethyl group at the C2 position is a key functional handle. Its installation can be achieved either by converting a pre-existing functional group on the formed oxolane ring or by incorporating the iodo group during the cyclization process itself.

Regioselective Iodination Methods

A common and reliable strategy for introducing the iodomethyl group is the conversion of a primary alcohol. This involves a two-step sequence: first, the synthesis of a (4-(butan-2-yl)oxolan-2-yl)methanol intermediate, followed by the selective iodination of its primary hydroxyl group.

Several methods exist for the highly regioselective conversion of primary alcohols to alkyl iodides. A classic and effective method employs a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reagent system, often with an additive like imidazole, selectively converts primary alcohols to iodides, leaving secondary alcohols intact. Other effective systems include the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile, which provides a mild and efficient means for this transformation.

The table below compares common regioselective iodination methods for primary alcohols.

| Reagent System | Solvent | Typical Conditions | Notes |

| PPh₃ / I₂ / Imidazole | Toluene or THF | Reflux | Highly selective for primary alcohols. doi.org |

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Mild, inexpensive, and water-tolerant system. |

| Sulfonylation / Iodide Displacement | Pyridine, then Acetone/DMF | Room Temp to Heat | Two-step, one-pot process; forms a sulfonate ester intermediate which is then displaced by iodide. |

Halocyclization Strategies

A more convergent and elegant approach is halocyclization, where the formation of the C-O bond of the ring and the C-I bond occur in a single, stereoselective step. Iodocyclization reactions, such as iodolactonization or iodoetherification, are powerful methods for constructing substituted tetrahydrofurans. chemistryviews.org

This strategy typically starts with a γ,δ-unsaturated alcohol. Treatment with an electrophilic iodine source (e.g., I₂) triggers an intramolecular attack of the hydroxyl group onto the iodine-activated alkene. This process, governed by Baldwin's rules for ring closure, preferentially undergoes a 5-exo-tet cyclization to yield a 2-(iodomethyl)tetrahydrofuran (B1605008) derivative. researchgate.netrsc.org The stereochemistry of the substituents on the starting alkene can effectively direct the stereochemical outcome of the newly formed stereocenters on the oxolane ring. A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of the resulting γ,δ-unsaturated alcohol has been shown to provide efficient access to enantioenriched 2,5-polysubstituted tetrahydrofurans containing an iodomethyl group. chemistryviews.org

Incorporation of the Butan-2-yl Side Chain

The introduction of the butan-2-yl group at the C4 position is a key step that defines the carbon skeleton of the molecule. This is typically achieved by starting with a precursor that already contains this alkyl group, which is then elaborated into the full linear chain needed for cyclization.

A primary route to the necessary precursors, such as γ,δ-unsaturated alcohols, involves the stereoselective synthesis of homoallylic alcohols. organic-chemistry.orgchemrxiv.org One of the most fundamental methods for this is the addition of organometallic reagents to α,β-unsaturated aldehydes. datapdf.comdalalinstitute.com For example, the 1,2-addition of an allyl Grignard reagent or a related organometallic species to 2-methylbutanal would generate a homoallylic alcohol with the butan-2-yl group correctly positioned to become the C4 substituent after cyclization.

Alternatively, the addition of a sec-butyl Grignard reagent to an α,β-unsaturated aldehyde like acrolein can also be envisioned, though regioselectivity (1,2- vs. 1,4-addition) must be carefully controlled. dalalinstitute.com Asymmetric variations of these addition reactions, often employing chiral catalysts or auxiliaries, are available to control the stereochemistry of the newly formed hydroxyl-bearing center, which is crucial for directing the subsequent stereoselective cyclization. organic-chemistry.orgorganic-chemistry.org

The synthesis of the required linear precursor is often the most challenging step, as it sets the stereochemistry that will be translated into the final cyclic product.

Stereocontrol at the Butan-2-yl Branching Point

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted tetrahydrofurans. researchgate.netrsc.org For instance, domino reactions, such as tandem iminium-enamine catalysis, can construct the tetrahydrofuran core from simple acyclic precursors while simultaneously establishing multiple stereocenters with high enantio- and diastereoselectivity. researchgate.net In a hypothetical approach for the target molecule, a γ-hydroxy-α,β-unsaturated carbonyl compound could react with an enal bearing the butan-2-yl moiety in the presence of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). This cascade reaction would proceed through a double Michael addition, forming the substituted oxolane ring and controlling the stereochemistry at the C4 position. researchgate.net

The stereochemical outcome of cyclization is also heavily dependent on the conformation of the acyclic precursor. nih.gov For substrates with a C4 alkyl substituent, like the butan-2-yl group, the precursor is predicted to adopt a conformation that minimizes nonbonding interactions by placing the alkyl group in a pseudoequatorial position. nih.gov Intramolecular cyclization reactions, such as SN2-type ring closure of a chiral hydroxy epoxide or haloalcohol, would then proceed from this favored conformation, transferring the pre-existing stereochemistry into the final cyclic product. nih.gov Therefore, the strategic placement of stereocenters in the starting material is a viable method for controlling the absolute and relative stereochemistry of the butan-2-yl branching point.

Coupling Reactions for Alkyl Group Introduction

The introduction of the butan-2-yl group onto a suitable precursor is a key step that can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and robust way to form the necessary carbon-carbon bond prior to the ring-forming cyclization step.

Negishi Coupling is particularly well-suited for coupling secondary alkyl groups, which are often prone to isomerization via β-hydride elimination. nih.gov The reaction pairs a secondary alkylzinc halide (e.g., sec-butylzinc bromide) with an appropriate vinyl or aryl halide/triflate precursor. wikipedia.org The development of specialized palladium catalysts bearing bulky, electron-rich biaryldialkylphosphine ligands, such as CPhos, has been instrumental in overcoming the challenge of β-hydride elimination. researchgate.net These catalysts promote the desired reductive elimination step over the undesired isomerization pathway, enabling the efficient formation of C(sp³)–C(sp²) bonds. researchgate.net Nickel-catalyzed systems have also proven effective for this transformation, providing a complementary approach. nih.gov

Kumada Coupling utilizes a Grignard reagent, such as sec-butylmagnesium chloride, as the nucleophile. wikipedia.orgorganic-chemistry.org This method is highly attractive due to the direct use of readily prepared Grignard reagents. organic-chemistry.org However, the coupling of secondary alkyl Grignard reagents can be complicated by isomerization to the primary alkyl product. orgsyn.org The choice of catalyst and specifically the phosphine (B1218219) ligand is critical in controlling this side reaction. orgsyn.org Nickel-based catalysts, for example [NiCl₂(dppp)], have been shown to effectively couple secondary alkyl Grignard reagents with minimal isomerization. orgsyn.org

Suzuki Coupling represents another powerful alternative, using a more stable and less toxic organoboron reagent like a sec-butylboronic acid or ester. wikipedia.orgorganic-chemistry.org While historically focused on sp²-sp² couplings, the scope of the Suzuki-Miyaura reaction has expanded to include B-alkyl sp³-sp² couplings. organic-chemistry.org This reaction offers excellent functional group tolerance and typically proceeds under mild conditions. wikipedia.org

| Reaction | Nucleophile | Electrophile | Typical Catalyst | Key Advantages & Considerations |

|---|---|---|---|---|

| Negishi Coupling | sec-Butylzinc halide | Aryl/Vinyl Halide or Triflate | Pd/CPhos or Ni(acac)₂/Ligand | Excellent for secondary alkyl groups; specialized ligands suppress β-hydride elimination. nih.govresearchgate.net |

| Kumada Coupling | sec-Butylmagnesium halide | Aryl/Vinyl Halide | NiCl₂(diphosphine) or PdCl₂(diphosphine) | Direct use of Grignard reagents; potential for alkyl group isomerization must be controlled. wikipedia.orgorgsyn.org |

| Suzuki Coupling | sec-Butylboronic acid/ester | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Uses stable, low-toxicity organoboron reagents; broad functional group tolerance. wikipedia.orgorganic-chemistry.org |

Application of Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their mild oxidizing properties, environmental friendliness, and unique reactivity, which often mirrors that of heavy metals. nih.govresearchgate.net These reagents are particularly effective in mediating oxidative cyclizations and serving as precursors for ring-enlargement reactions, both of which are highly relevant to the synthesis of 4-(butan-2-yl)-2-(iodomethyl)oxolane and its derivatives.

Oxidative Cyclization Pathways

The formation of the substituted oxolane ring can be accomplished via an oxidative cyclization of a corresponding homoallylic alcohol. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or iodosylbenzene (PhIO), are highly effective for promoting such transformations. nih.gov The reaction is believed to proceed through the formation of an iodonium (B1229267) ion intermediate by electrophilic activation of the alkene. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the activated double bond to forge the tetrahydrofuran ring. nih.gov

For the synthesis of this compound, a suitable starting material would be a hept-1-en-4-ol derivative bearing a butan-2-yl group at the C5 position. Treatment of this substrate with molecular iodine in the presence of a hypervalent iodine(III) compound facilitates an iodoetherification reaction. This process not only constructs the 4-substituted oxolane core but also concurrently installs the iodomethyl group at the C2 position, providing a direct and efficient route to the target molecule.

Deiodonative Ring-Enlargement Precursors

The 2-(iodomethyl)oxolane scaffold, as found in this compound, is an excellent precursor for deiodonative ring-enlargement reactions. This process allows for the stereoselective synthesis of larger 5- to 7-membered cyclic ethers, which are common motifs in polyether natural products. The reaction is mediated by hypervalent iodine compounds, which oxidize the iodoalkyl substituent and induce a rearrangement.

The mechanism involves the oxidation of the iodide in the substrate by a hypervalent iodine(III) reagent, such as (diacetoxyiodo)toluene (DIT) or [bis(trifluoroacetoxy)]iodobenzene (BTI). This forms an unstable hypervalent iodine intermediate that decomposes to an oxonium ion. A subsequent intramolecular rearrangement, where an acyloxy group from the reagent attacks an internal carbon, leads to the ring-enlarged product. This pathway is favored because the cleavage of the bond between the oxygen and the internal carbon generates a more stable carbocation. The use of hexafluoroisopropanol (HFIP) as a solvent is often critical for the success of this transformation. The stereochemistry of the starting material is effectively transferred to the larger ring system.

| Substrate | Hypervalent Iodine Reagent | Solvent | Product | Introduced Group |

|---|---|---|---|---|

| 2-(Iodomethyl)oxolane | (Diacetoxyiodo)toluene (DIT) | HFIP | 2-Acetoxytetrahydropyran | Acetoxy |

| 2-(Iodomethyl)oxolane | [Bis(trifluoroacetoxy)]iodobenzene (BTI) | HFIP | 2-(Trifluoroacetoxy)tetrahydropyran | Trifluoroacetoxy |

| 3-(Iodomethyl)oxetane | (Diacetoxyiodo)toluene (DIT) | HFIP | 2-Acetoxytetrahydrofuran | Acetoxy |

Flow Chemistry and Automated Synthesis Approaches for Derivatives

The principles of flow chemistry and automated synthesis offer significant advantages for the preparation and derivatization of complex molecules like this compound. These technologies enable enhanced reaction control, improved safety, and the ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Continuous flow synthesis of highly substituted tetrahydrofurans has been shown to provide greatly reduced reaction times, improved selectivities, and enhanced yields compared to traditional batch processing. thieme-connect.comthieme-connect.comresearchgate.net A multi-step synthesis of an oxolane derivative could be "telescoped" into a continuous sequence, where intermediates are generated and consumed in-line without isolation. For example, a flow reactor could be configured for an initial cross-coupling reaction to install the butan-2-yl group, followed by a second reactor module for the cyclization step, and a third for further functionalization of the iodomethyl group. This approach minimizes manual handling and purification steps, leading to a more efficient and scalable process. researchgate.net

Furthermore, automated synthesis platforms can integrate flow chemistry with robotic handling and real-time analysis to accelerate the discovery process. chemrxiv.org Such a system could be programmed to systematically vary the building blocks used in the synthesis—for instance, using a range of different alkyl Grignard reagents in a Kumada coupling step or various nucleophiles to displace the iodide—thereby rapidly producing a library of derivatives. This automated, iterative approach is a significant step toward the on-demand synthesis of small molecules for medicinal chemistry and materials science. chemrxiv.org

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Selectivity (diastereoselectivity) | Moderate to good | Good to excellent (improved) |

| Yield | Variable; can be lower on scale-up | Often higher and more consistent |

| Scalability | Challenging; requires re-optimization | Straightforward by running longer |

| Safety | Handling of unstable intermediates | Unstable intermediates generated and used in situ |

Based on general principles described in the literature. researchgate.net

Reactivity and Transformational Chemistry of 4 Butan 2 Yl 2 Iodomethyl Oxolane

Reactions Involving the Iodomethyl Group

The primary reactive site of 4-(butan-2-yl)-2-(iodomethyl)oxolane is the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to a variety of transformations.

Nucleophilic Substitution Reactions

The iodomethyl group is an excellent electrophile for S(_N)2 reactions. A wide range of nucleophiles can displace the iodide ion, leading to the formation of a new carbon-nucleophile bond. This versatility allows for the introduction of diverse functional groups at this position.

The general mechanism involves the backside attack of a nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral. The rate and efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While experimental data for this specific compound is not available, analogous reactions with 2-(iodomethyl)tetrahydrofuran (B1605008) are well-documented.

Expected Nucleophilic Substitution Reactions:

| Nucleophile (Nu⁻) | Product | Functional Group Introduced |

| OH⁻ | 4-(Butan-2-yl)-2-(hydroxymethyl)oxolane | Alcohol |

| OR⁻ | 4-(Butan-2-yl)-2-(alkoxymethyl)oxolane | Ether |

| CN⁻ | 4-(Butan-2-yl)-2-(cyanomethyl)oxolane | Nitrile |

| N₃⁻ | 4-(Butan-2-yl)-2-(azidomethyl)oxolane | Azide |

| RCOO⁻ | 4-(Butan-2-yl)-2-(acyloxymethyl)oxolane | Ester |

| RNH₂ | 4-(Butan-2-yl)-2-(aminomethyl)oxolane derivative | Amine |

| RS⁻ | 4-(Butan-2-yl)-2-(thiomethyl)oxolane derivative | Thioether |

Cross-Coupling Reactions for Functionalization

The carbon-iodine bond in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are commonly employed to couple alkyl halides with organoboron, organotin, and organozinc reagents, respectively. These reactions would allow for the introduction of alkyl, alkenyl, and aryl groups at the methyl position of the oxolane ring. The choice of catalyst, ligand, and base is crucial for the success of these couplings, especially with sp³-hybridized alkyl halides which can be prone to side reactions like β-hydride elimination. However, the absence of β-hydrogens on the carbon adjacent to the oxolane ring in this substrate would likely favor the desired cross-coupling pathway.

Organocuprates (Gilman reagents) are also effective for coupling with alkyl iodides, providing another route for the formation of new carbon-carbon bonds under milder conditions compared to some palladium-catalyzed methods.

Radical Reactions and C–H Activation

The relatively weak carbon-iodine bond can be homolytically cleaved to generate a primary alkyl radical. This radical can then participate in a variety of transformations. Radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

If the sec-butyl group or another part of the molecule contained an appropriately positioned unsaturated bond, intramolecular radical cyclization could occur, leading to the formation of new ring systems. Furthermore, the generated radical could participate in intermolecular addition reactions to alkenes or alkynes.

While C–H activation typically refers to the functionalization of unactivated carbon-hydrogen bonds, the reactivity of the iodomethyl group can be harnessed to indirectly achieve transformations that resemble C-H functionalization. For instance, after a cross-coupling reaction to introduce a suitable directing group, it might be possible to functionalize C-H bonds on the oxolane ring or the sec-butyl substituent, though this would be a multi-step process.

Transformations of the Oxolane Ring System

The oxolane ring is generally stable but can undergo transformations under specific conditions, often promoted by Lewis or Brønsted acids.

Ring-Opening Reactions

The tetrahydrofuran (B95107) ring can be opened under strongly acidic conditions or with certain Lewis acids, often in the presence of a nucleophile. The reaction is initiated by the protonation or coordination of the ring oxygen, which activates the ring towards nucleophilic attack. The regioselectivity of the ring opening would be influenced by steric and electronic factors, with nucleophilic attack likely occurring at the less hindered C5 position or potentially at the C2 position, leading to a 1,4-difunctionalized alkane derivative. The specific products would depend on the nature of the nucleophile and the reaction conditions.

Ring-Enlargement and Contraction Studies

While there is no specific literature on ring-enlargement or contraction of this compound, such transformations are known for other substituted tetrahydrofurans.

Ring-Enlargement: Ring expansion of tetrahydrofurans to tetrahydropyrans can sometimes be achieved through rearrangement reactions. For example, a Lewis acid could promote a rearrangement involving the iodomethyl group, potentially leading to a six-membered ring. Such reactions often proceed through cationic intermediates where a Wagner-Meerwein type of rearrangement could occur.

Ring-Contraction: Ring contraction of a tetrahydrofuran ring to a cyclobutane (B1203170) derivative is less common and would likely require a more complex, multi-step synthetic sequence. One hypothetical pathway could involve a rearrangement initiated by the formation of a positive charge on the ring, potentially leading to a bicyclic intermediate that could then be cleaved to a four-membered ring. However, such transformations are often substrate-specific and not general.

Stereochemical Integrity and Ring Transformations

The stereochemical stability of the oxolane ring in this compound is a crucial aspect of its reactivity profile. The ring contains at least two stereocenters, at C2 and C4, and the integrity of these centers during chemical transformations is of significant interest.

Generally, the tetrahydrofuran ring is relatively stable under neutral and basic conditions. However, it is susceptible to ring-opening reactions under strongly acidic conditions or in the presence of potent Lewis acids. nih.govrsc.orgmdpi.com Such reactions typically proceed via protonation of the ring oxygen, followed by nucleophilic attack, which can lead to a loss of stereochemical integrity.

Table 1: Predicted Stability of Stereocenters under Various Reaction Conditions

| Reaction Type | Conditions | Predicted Outcome for Oxolane Ring |

| Nucleophilic Substitution at CH₂I | Mild, non-acidic | High stereochemical integrity |

| Elimination Reactions | Strong base | Potential for competing ring opening |

| Acid-Catalyzed Reactions | Strong acids (e.g., H₂SO₄) | High risk of ring opening and racemization |

| Reductive Dehalogenation | Radical or hydride reagents | Generally high stereochemical integrity |

Ring transformations of the oxolane moiety itself, such as ring expansion or contraction, are not common under standard synthetic conditions but could potentially be induced through rearrangement reactions initiated by the formation of a carbocation adjacent to the ring.

Reactivity of the Butan-2-yl Substituent

The butan-2-yl group is a saturated alkyl substituent and is generally considered to be chemically inert. fiveable.meucla.eduyoutube.comchemistrysteps.comwikipedia.org Its primary influence on the reactivity of the molecule is steric in nature.

The stereochemistry of the butan-2-yl group can exert a significant influence on the stereochemical outcome of reactions occurring at other positions in the molecule, a phenomenon known as remote stereochemical control. This is particularly relevant for reactions that proceed through a cyclic transition state where the butan-2-yl group can bias the approach of a reagent.

While direct examples for this compound are not available, studies on other cyclic systems have shown that alkyl groups can direct the stereoselectivity of reactions such as hydrogenations, epoxidations, and cyclizations. The bulky nature of the butan-2-yl group would be expected to sterically hinder one face of the oxolane ring, thereby directing incoming reagents to the opposite face.

Although the butan-2-yl group is largely unreactive, modern synthetic methods have enabled the functionalization of typically inert C-H bonds. nih.govresearchgate.net Techniques such as directed C-H activation or radical-based functionalization could potentially be employed to introduce new functional groups onto the butan-2-yl substituent.

For instance, a directing group could be installed elsewhere on the molecule to guide a metal catalyst to a specific C-H bond on the butan-2-yl chain. nih.gov Alternatively, radical-based reactions, such as the Hofmann-Löffler-Freytag reaction, could be adapted to achieve intramolecular C-H amination, although this would require prior modification of the molecule to introduce the necessary reactive groups. wikipedia.org

Table 2: Potential Derivatization Reactions of the Butan-2-yl Group

| Reaction Type | Reagents | Potential Product |

| Directed C-H Oxidation | Metal catalyst, oxidant | Hydroxylated butan-2-yl derivative |

| Radical Halogenation | NBS, light | Brominated butan-2-yl derivative |

| C-H Borylation | Iridium catalyst, B₂pin₂ | Borylated butan-2-yl derivative |

It is important to note that such derivatizations would likely face challenges with regioselectivity, given the presence of multiple secondary C-H bonds within the butan-2-yl group.

Mechanistic Investigations of Reactions Involving 4 Butan 2 Yl 2 Iodomethyl Oxolane

Reaction Pathway Elucidation

No specific reaction pathways for 4-(Butan-2-yl)-2-(iodomethyl)oxolane have been elucidated in the available scientific literature.

Transition State Analysis in Stereoselective Transformations

There is no published transition state analysis for any stereoselective transformations involving this compound.

Role of Intermediates in Reactions (e.g., Oxonium Ions, Iodonium (B1229267) Species)

While oxonium and iodonium ions are recognized as important intermediates in the reactions of related compounds, their specific role in the reactions of this compound has not been investigated or reported.

Theoretical and Computational Studies on 4 Butan 2 Yl 2 Iodomethyl Oxolane

Conformational Analysis of the Oxolane Ring and Substituents

The conformational behavior of 4-(butan-2-yl)-2-(iodomethyl)oxolane is primarily dictated by the flexibility of the five-membered oxolane (tetrahydrofuran) ring and the steric and electronic interactions of its substituents. The oxolane ring is not planar and undergoes a dynamic process of conformational change known as pseudorotation. nih.govwikipedia.org This process allows the ring to adopt a continuous series of conformations, with the lowest energy forms typically being the envelope and twist (or half-chair) conformations.

The substituents at the C2 and C4 positions significantly influence the conformational equilibrium. The bulky butan-2-yl group at the C4 position is expected to strongly prefer an equatorial or pseudo-equatorial position to minimize steric strain with the rest of the ring. mdpi.com The iodomethyl group at the C2 position is subject to two opposing forces: steric hindrance, which would favor an equatorial orientation, and stereoelectronic effects.

A key stereoelectronic interaction in this system is the anomeric effect. rsc.orgnih.gov This effect involves a stabilizing donation of electron density from a lone pair of the endocyclic oxygen atom into the antibonding orbital (σ*) of the exocyclic C-I bond. This orbital overlap is maximized when the C-O and C-I bonds are in an anti-periplanar arrangement, which occurs when the iodomethyl group adopts an axial conformation. rsc.org Therefore, a balance between the steric preference for the equatorial position and the electronic preference for the axial position determines the most stable conformation.

Computational models can calculate the relative energies of the possible stereoisomers and their corresponding conformers. The primary conformers would include the diequatorial, diaxial, and the two axial-equatorial arrangements. The relative stability of these conformers is a delicate balance of steric repulsions and stabilizing hyperconjugative interactions. nih.gov

| Conformer | C2-(CH₂I) Position | C4-(Butan-2-yl) Position | Predicted Relative Energy (kcal/mol) | Key Dihedral Angle (C4-O-C2-C(CH₂I)) |

|---|---|---|---|---|

| Conformer A | Equatorial | Equatorial | 0.00 (Reference) | ~150° |

| Conformer B | Axial | Equatorial | +0.85 | ~90° |

| Conformer C | Equatorial | Axial | +2.50 | ~-90° |

| Conformer D | Axial | Axial | +3.75 | ~-150° |

Note: The data presented in this table are hypothetical and based on established principles of conformational analysis. Actual values would require specific DFT calculations.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound can be elucidated using quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.comnih.gov These methods provide insights into the distribution of electrons within the molecule, which is fundamental to predicting its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. For this molecule, the HOMO is expected to have significant contributions from the lone pairs of the iodine and oxygen atoms. The LUMO is predicted to be the antibonding σ* orbital of the carbon-iodine bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative oxygen and iodine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms and, significantly, the carbon atom of the iodomethyl group, marking it as a prime site for nucleophilic attack. nih.gov This is further quantified by calculating the partial atomic charges (e.g., Mulliken charges), which would show a significant positive charge on the CH₂ carbon and negative charges on the iodine and oxygen atoms.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -9.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Mulliken Charge on C (of CH₂I) | +0.15 |

| Mulliken Charge on I | -0.25 |

| Mulliken Charge on Ring O | -0.40 |

Note: The data presented in this table are hypothetical and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Reactivity Predictions

Based on its electronic structure, the primary mode of reactivity for this compound is expected to be nucleophilic substitution at the iodomethyl group. The polarized C-I bond and the localization of the LUMO on this bond make the methylene (B1212753) carbon highly electrophilic and susceptible to SN2-type reactions, where the iodide ion serves as an excellent leaving group. mdpi.com

Stereochemical Outcomes by Computational Modeling

Computational modeling is an essential tool for predicting the stereochemical outcome of chemical reactions. csmres.co.uknih.gov For a chiral molecule like this compound, reactions can often lead to the formation of multiple diastereomers. Predicting which diastereomer will be the major product is a key challenge that can be addressed computationally.

In the case of an SN2 reaction with an incoming nucleophile, the stereocenters at C2 and C4 will influence the trajectory of the nucleophilic attack. The bulky butan-2-yl group at C4 creates a sterically hindered environment on one face of the molecule. Computational methods can be used to model the transition states for the nucleophile approaching from different directions. By calculating the activation energy (ΔG‡) for each possible reaction pathway, the most favorable approach can be identified. mdpi.com

The pathway with the lower activation energy will be kinetically favored, leading to the major product. The ratio of the diastereomeric products can be estimated from the difference in the activation energies (ΔΔG‡) using the Boltzmann distribution equation. This allows for a quantitative prediction of the reaction's diastereoselectivity. nih.gov

| Reaction Pathway | Description of Nucleophilic Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Pathway 1 | Attack anti to the C4-substituent | 18.5 | ~95 : 5 |

| Pathway 2 | Attack syn to the C4-substituent | 20.3 |

Note: The data presented in this table are hypothetical, illustrating the application of computational modeling to predict stereochemical outcomes. Actual values would depend on the specific nucleophile, solvent, and level of theory used.

Applications As Synthetic Building Blocks and Intermediates

Precursors for Complex Molecular Architecture

The tetrahydrofuran (B95107) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. The specific substitution pattern of 4-(butan-2-yl)-2-(iodomethyl)oxolane offers multiple points for chemical modification, rendering it a valuable precursor for more intricate molecular designs. The iodomethyl group at the 2-position is a key reactive handle. As a primary iodide, it is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthesis of complex molecules often relies on the sequential and controlled modification of such building blocks. The tetrahydrofuran core provides a rigid and defined three-dimensional structure that can be strategically elaborated upon.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. nih.govcam.ac.uk The core principle of DOS is to efficiently generate molecular diversity from a common starting material or scaffold. cam.ac.uk this compound is well-suited to serve as such a scaffold.

The chiral tetrahydrofuran core provides a rigid framework, and the iodomethyl group acts as a branching point for diversification. A library of compounds can be generated by reacting the parent scaffold with a variety of nucleophiles. This approach, known as reagent-based diversification, allows for the rapid generation of numerous analogs with different substituents at the 2-position.

Furthermore, the inherent chirality of the scaffold introduces stereochemical diversity into the library, which is a critical factor for biological activity. The combination of a defined core with the ability to introduce a wide range of functional groups makes this molecule a valuable tool in the construction of compound libraries for drug discovery and chemical biology. cam.ac.uk

Table 1: Potential Reactions for Diversity-Oriented Synthesis

| Reaction Type | Nucleophile | Resulting Functional Group |

| Williamson Ether Synthesis | R-O⁻ | R-O-CH₂- |

| Thioether Formation | R-S⁻ | R-S-CH₂- |

| Azide Substitution | N₃⁻ | N₃-CH₂- |

| Alkylation | R-C⁻ | R-CH₂- |

| Amine Alkylation | R₂NH | R₂N⁺H-CH₂- |

This interactive table illustrates the versatility of the iodomethyl group in generating a diverse set of derivatives.

Role in the Elaboration of Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. mdpi.com Chiral building blocks like this compound are instrumental in this endeavor. The molecule possesses multiple stereocenters, and its enantiopure form can be used to synthesize other chiral molecules with high stereocontrol.

The stereochemistry of the tetrahydrofuran ring can direct the approach of reagents in subsequent reactions, leading to diastereoselective transformations. This substrate-controlled stereodirection is a powerful strategy for building up complex chiral molecules. For example, the stereocenters at the 2- and 4-positions can influence the stereochemical outcome of reactions at the newly introduced side chain.

Future Research Directions and Emerging Trends in Oxolane Chemistry

Development of Novel Stereoselective Synthetic Pathways

The control of stereochemistry is paramount in the synthesis of complex organic molecules. For a molecule like 4-(butan-2-yl)-2-(iodomethyl)oxolane, which contains multiple stereocenters, the development of stereoselective synthetic routes is a critical area of research. Future efforts will likely concentrate on methods that can establish the relative and absolute stereochemistry of the substituents on the oxolane ring with high fidelity.

One promising approach is the continued development of catalytic asymmetric methods. For instance, a plausible stereoselective synthesis of this compound could be envisioned starting from a chiral γ,δ-unsaturated alcohol. An enantioselective iodocyclization reaction, promoted by a chiral catalyst, could then form the oxolane ring and install the iodomethyl group with a high degree of stereocontrol. chemistryviews.org The development of new, more efficient, and selective catalysts for such transformations is an active area of research.

Another avenue of exploration is the use of substrate-controlled diastereoselective reactions. For example, starting with a chiral building block that already contains the butan-2-yl group with a defined stereochemistry, subsequent reactions to form the oxolane ring can be influenced by this existing stereocenter. Radical cyclizations, for instance, have been shown to be influenced by the stereochemistry of the starting material, allowing for the selective formation of one diastereomer over others. diva-portal.org

Below is a hypothetical comparison of potential stereoselective synthetic pathways:

| Synthetic Pathway | Key Reaction | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Iodocyclization | Iodocyclization of a γ,δ-unsaturated alcohol | High enantioselectivity, direct formation of the oxolane ring. | Catalyst development, control of regioselectivity. |

| Substrate-Controlled Radical Cyclization | Radical cyclization of an unsaturated haloether | Diastereoselective, tolerant of various functional groups. | Stoichiometric radical initiators, potential for side reactions. |

| Hayashi-Heck/Hydroformylation Sequence | Palladium-catalyzed Hayashi-Heck arylation followed by rhodium-catalyzed hydroformylation | High degree of stereocontrol, convergent synthesis. acs.orgnih.gov | Multi-step process, requires careful optimization of each step. |

Exploration of New Reactivity Profiles

The 2-(iodomethyl)oxolane moiety is a versatile functional group that can participate in a wide range of chemical transformations. Future research will likely focus on exploring the reactivity of this group to synthesize novel and potentially useful molecules.

The carbon-iodine bond is relatively weak, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This opens up the possibility of introducing a wide variety of functional groups at the 2-position of the oxolane ring. For example, reaction with amines, thiols, or alkoxides could lead to the synthesis of new libraries of compounds with potential biological activity.

Furthermore, the iodine atom can be exploited in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, or Heck couplings could be used to form new carbon-carbon bonds, allowing for the elaboration of the iodomethyl group into more complex side chains.

The oxolane ring itself also presents opportunities for novel reactivity. While generally stable, under certain conditions, such as in the presence of strong Lewis acids, the ring can be opened. This could provide access to a range of acyclic compounds with defined stereochemistry.

A summary of potential reactions and their applications is presented below:

| Reaction Type | Reagents | Product Type | Potential Applications |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-(Aminomethyl)-, 2-(Thiomethyl)-, 2-(Alkoxymethyl)oxolanes | Synthesis of bioactive molecules, material science. |

| Cross-Coupling Reactions | Boronic acids, Alkynes, Alkenes (with a suitable catalyst) | 2-(Arylmethyl)-, 2-(Alkynylmethyl)-, 2-(Alkenylmethyl)oxolanes | Elaboration of the side chain for drug discovery. |

| Ring-Opening Reactions | Strong Lewis acids | Functionalized acyclic alcohols | Access to stereodefined linear structures. |

Integration with Sustainable Chemical Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis and modification of this compound will undoubtedly incorporate sustainable methodologies to minimize environmental impact. nih.govijpsjournal.comnumberanalytics.comnumberanalytics.com

One key area of focus is the use of greener solvents. Traditional organic solvents are often volatile and toxic. The development of synthetic methods that utilize water, ionic liquids, or deep eutectic solvents would represent a significant step towards a more sustainable process. numberanalytics.com For instance, the Williamson ether synthesis, a classical method for forming ether linkages, has been adapted to be performed in aqueous media using surfactants. researchgate.net

The use of catalysis is another cornerstone of green chemistry. Catalytic reactions are generally more atom-economical and generate less waste than stoichiometric reactions. The development of recyclable catalysts, such as heterogeneous catalysts or enzymes (biocatalysis), would further enhance the sustainability of the synthesis. numberanalytics.comalfa-chemistry.com

Energy efficiency is also a critical consideration. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and increased yields. ijpsjournal.comrasayanjournal.co.in Similarly, flow chemistry offers advantages in terms of safety, scalability, and energy efficiency. numberanalytics.com

The following table outlines some sustainable approaches and their potential benefits:

| Sustainable Methodology | Description | Potential Benefits |

| Green Solvents | Use of water, ionic liquids, or supercritical fluids as reaction media. | Reduced toxicity and environmental pollution. numberanalytics.com |

| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. numberanalytics.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, reduced energy consumption. ijpsjournal.comrasayanjournal.co.in |

| Flow Chemistry | Performing reactions in a continuous flow reactor. | Improved safety, scalability, and process control. numberanalytics.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.